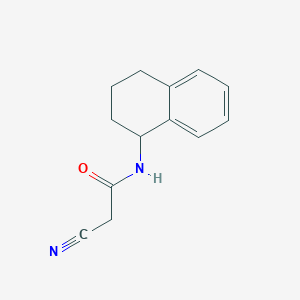

2-Cyano-n-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Description

2-Cyano-n-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C13H14N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group and a tetrahydronaphthalenyl moiety, which contribute to its unique chemical properties .

Properties

IUPAC Name |

2-cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRLMKGHOYJGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-n-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 2-cyanoacetamide with 1,2,3,4-tetrahydronaphthalene under specific conditions. One common method involves the use of a base catalyst such as triethylamine in an ethanolic solution. The reaction is carried out at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-n-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-n-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-n-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the tetrahydronaphthalenyl moiety can interact with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Cyano-n-(2-pyridyl)acetamide

- 2-Cyano-n-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- 2-Cyanoacetamide

Uniqueness

2-Cyano-n-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyanoacetamide derivatives and contributes to its specific applications in research and industry .

Biological Activity

2-Cyano-n-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula and a CAS number of 566926-11-2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyano group attached to a tetrahydronaphthalenyl moiety. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 214.26 g/mol |

| Chemical Formula | C13H14N2O |

| CAS Number | 566926-11-2 |

Synthesis

The synthesis typically involves the reaction of 2-cyanoacetamide with 1,2,3,4-tetrahydronaphthalene using a base catalyst like triethylamine in an ethanolic solution at room temperature. This method is efficient for producing the compound with high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to possess cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The cytotoxicity was evaluated using IC50 values (the concentration required to inhibit cell growth by 50%).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 25.5 ± 3.6 |

| A549 (Lung) | 30.7 ± 4.1 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

The mechanism of action for this compound appears to involve interaction with specific molecular targets within cells. The cyano group can participate in nucleophilic addition reactions while the tetrahydronaphthalenyl moiety can interact with hydrophobic regions of biological molecules. This interaction can modulate various biochemical pathways leading to its observed effects.

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for S. aureus and 15 µg/mL for E. coli.

- Cytotoxicity Assessment : In another study focusing on its anticancer properties, the compound was tested against several cancer cell lines using MTT assays to determine cell viability post-treatment. The findings corroborated its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.